1-(2-Methylphenyl)cyclobutanemethanamine
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Overview
Description
1-(2-Methylphenyl)cyclobutanemethanamine is a chemical compound with the molecular formula C12H17N It is a cyclobutanemethanamine derivative where the cyclobutane ring is substituted with a 2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylphenyl)cyclobutanemethanamine typically involves the following steps:
Formation of Cyclobutanemethanamine: The initial step involves the formation of cyclobutanemethanamine through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a halogenated cyclobutane, with ammonia or an amine under appropriate conditions.
Substitution with 2-Methylphenyl Group: The cyclobutanemethanamine is then subjected to a substitution reaction with a 2-methylphenyl halide (e.g., 2-methylphenyl bromide) in the presence of a base such as sodium hydride or potassium carbonate. This reaction typically occurs in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylphenyl)cyclobutanemethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in DMF, potassium carbonate in THF.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2-Methylphenyl)cyclobutanemethanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Methylphenyl)cyclobutanemethanamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methylphenyl)cyclobutanecarboxylic acid: Similar structure but with a carboxylic acid group instead of an amine.
1-(2-Methylphenyl)cyclobutanol: Contains a hydroxyl group instead of an amine.
1-(2-Methylphenyl)cyclobutanone: Contains a ketone group instead of an amine.
Uniqueness
1-(2-Methylphenyl)cyclobutanemethanamine is unique due to its specific substitution pattern and the presence of the amine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H17N |
---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
[1-(2-methylphenyl)cyclobutyl]methanamine |
InChI |
InChI=1S/C12H17N/c1-10-5-2-3-6-11(10)12(9-13)7-4-8-12/h2-3,5-6H,4,7-9,13H2,1H3 |
InChI Key |
ADSIGDXWZUFIND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2(CCC2)CN |
Origin of Product |
United States |
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